
6-メチル-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン
説明
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ダニ駆除剤開発
この化合物は、新規ダニ駆除剤の開発に使用されてきました . 特に、Tetranychus urticaeに対してLC50値が0.19 mg/Lという優れたダニ駆除活性を示す化合物HNPC-A188の合成に使用されました . これは、市販のダニ駆除剤であるシエノピラフェンと同等です .
有機合成
「6-メチル-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン」から誘導できるN-2,2,2-トリフルオロエチルイサチンケチミンは、さまざまな有機合成反応に関与してきました . これらの反応は、反応の種類と生成物の立体選択性に焦点を当てています .
創薬
「6-メチル-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン」のトリフルオロエチル基は、親化合物の脂溶性を大幅に変え、分子の代謝安定性を高め、薬物吸収、分布、ドナー-レセプター相互作用などの生物活性を影響を与える可能性があります . これは、新しい薬剤の開発において貴重な化合物となっています .
農薬研究
「6-メチル-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン」のトリフルオロエチル基は、一部の農薬の重要な成分です . これは、植物のダニを駆除するために使用されます . 農薬分子へのこの官能基の導入は、多くの場合、親化合物の脂溶性を大幅に変え、分子の代謝安定性を高め、生物活性を影響を与えます .
フッ素含有シンthon
「6-メチル-N-(2,2,2-トリフルオロエチル)ピリミジン-4-アミン」から誘導できるN-2,2,2-トリフルオロエチルイサチンケチミンは、フッ素含有シンthonとして開発されてきました . これらのシンthonは、2015年に最初に開発されて以来、多くの化学者の注目を集めています .
機能性材料
フッ素化合物の特殊な特性により、医薬品化学、農薬、機能性材料などの分野で重要な応用価値を持っています . これらのフッ素化合物のうち、トリフルオロメチル生成物は大部分を占めています .
作用機序
Target of Action
The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
生化学分析
Biochemical Properties
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects .
Cellular Effects
The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
特性
IUPAC Name |
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCBXVNTAIDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


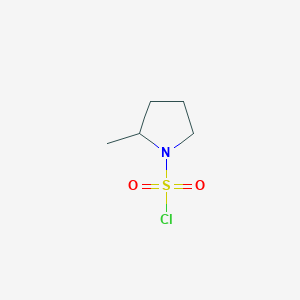
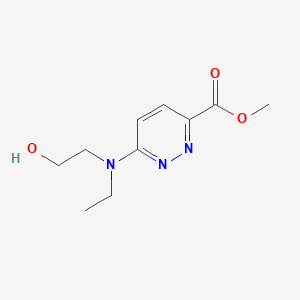
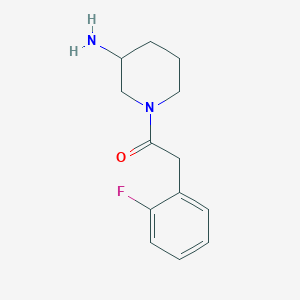
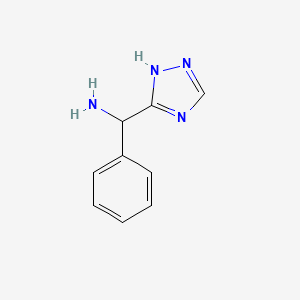
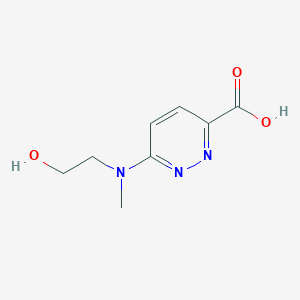
![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)
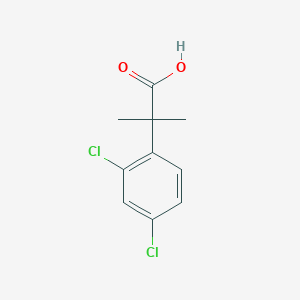
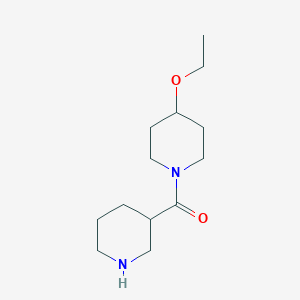
![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)
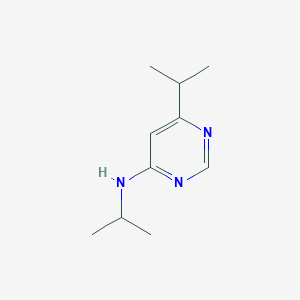
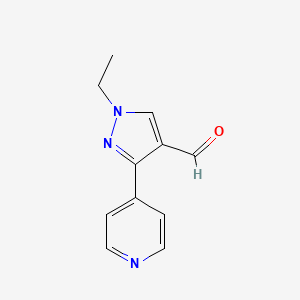
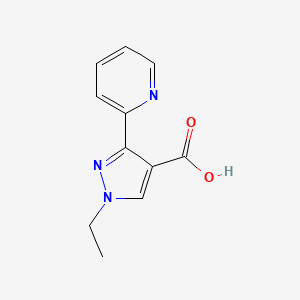
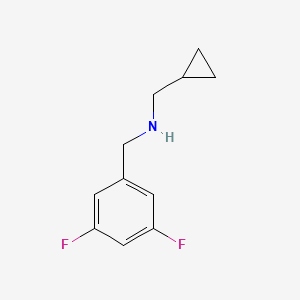
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)
